1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one
Description
The compound 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one (CAS: 1903450-02-1, C₁₈H₁₆BrF₃N₂O₂, molar mass: 429.23 g/mol) features a pyrrolidine ring substituted with a quinoxalin-2-yloxy group and a 3-(trifluoromethyl)phenyl ethanone moiety . This structure suggests applications in medicinal chemistry, particularly targeting enzymes or receptors where aromatic and hydrophobic interactions are critical.
Properties
IUPAC Name |
1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)-2-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2/c22-21(23,24)15-5-3-4-14(10-15)11-20(28)27-9-8-16(13-27)29-19-12-25-17-6-1-2-7-18(17)26-19/h1-7,10,12,16H,8-9,11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAOLTBGKBGHAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CC4=CC(=CC=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly as a phosphodiesterase 10A (PDE10) inhibitor. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoxaline moiety linked to a pyrrolidine ring through an ether bond, with a trifluoromethyl phenyl group attached to the ethanone structure. Its chemical formula is , and it possesses unique properties owing to the presence of both quinoxaline and trifluoromethyl groups.
Target Enzyme: The primary target of this compound is phosphodiesterase 10A (PDE10) , an enzyme involved in the hydrolysis of cyclic nucleotides, which play crucial roles in various signaling pathways.
Mode of Action: As a potent and selective inhibitor of PDE10, this compound enhances the levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), leading to various downstream effects such as improved auditory processing and potential antitumor effects.
Inhibition of Tumor Growth
Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that it suppresses the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's ability to modulate key signaling pathways involved in cell survival and proliferation makes it a candidate for further investigation in cancer therapy .
Effects on Auditory Processing
Studies have demonstrated that this compound can enhance basic auditory information processing in animal models. By inhibiting PDE10, it may improve synaptic plasticity and auditory signal transduction, suggesting potential applications in treating auditory processing disorders.
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests good absorption, distribution, metabolism, and excretion (ADME) properties. The presence of the pyrrolidine ring is associated with favorable pharmacokinetics, which may enhance the bioavailability of this compound.
Comparative Analysis
To understand the structure-activity relationship (SAR), it's useful to compare this compound with similar derivatives:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-(Quinoxalin-2-yloxy)pyrrolidine | Lacks trifluoromethyl group | Reduced potency as PDE10 inhibitor |
| 1-[3-(Quinoxalin-2-yloxy)piperidine] | Contains piperidine instead of pyrrolidine | Altered pharmacokinetics |
| Quinoxaline derivatives | Varying substituents | Diverse pharmacological profiles |
Case Studies
Case Study 1: A study evaluated the antitumor effects of this compound on human breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those observed for standard chemotherapeutic agents. The mechanism was linked to enhanced apoptosis through upregulation of pro-apoptotic proteins .
Case Study 2: In a neuropharmacological study, administration of this compound in rats resulted in improved auditory discrimination tasks. Behavioral assessments showed enhanced performance correlating with increased cAMP levels in the auditory cortex .
Comparison with Similar Compounds
Structural Analog: 1-{3-[(5-Bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one (BI99679)
- Key Differences: Replaces quinoxaline with a 5-bromopyridin-2-yloxy group.
- Reduced π-π stacking due to the monocyclic pyridine vs. bicyclic quinoxaline.
- Data: Property Target Compound BI99679 Heterocycle Quinoxaline 5-Bromopyridine Molar Mass (g/mol) 429.23 429.23 CAS 1903450-02-1 1903450-02-1 Potential Bioactivity Antimicrobial? Undisclosed
Structural Analog: 1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one
- Key Differences : Pyrrolidine is a lactam (2-one), with a methyl group at N1.
- Impact: Lactam formation reduces flexibility and alters hydrogen-bonding capacity. Demonstrated antimicrobial activity in docking studies, suggesting the quinoxaline moiety contributes to target engagement .
- Data: Property Target Compound 1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one Pyrrolidine Modification Ethanone Lactam (2-one) Bioactivity Undisclosed Antimicrobial Synthetic Route Green chemistry Phosphorous oxychloride-mediated cyclization
Structural Analog: 1-(pyrrolidin-1-yl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one (CAS: 478048-18-9)
- Key Differences: Replaces quinoxaline with a 2-(trifluoromethyl)benzimidazole group.
- Impact: Benzimidazole’s hydrogen-bonding sites (NH groups) may enhance interactions with polar residues in enzymes. Trifluoromethyl on benzimidazole increases electron-withdrawing effects vs. quinoxaline’s neutral aromaticity.
- Data: Property Target Compound Benzimidazole Analog Heterocycle Quinoxaline Benzimidazole Molar Mass (g/mol) 429.23 297.28 Electronic Effects Neutral Strongly electron-deficient
Structural Analog: 1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-one (CAS: 30071-93-3)
- Key Differences: Lacks pyrrolidine-quinoxaline chain; features bis-CF₃ substitution.
- Impact :
- Enhanced lipophilicity and metabolic stability due to two CF₃ groups.
- Simplified structure may reduce synthetic complexity but limit target selectivity.
- Data: Property Target Compound 3,5-Bis-CF₃ Analog CF₃ Substitution Mono (3-position) Bis (3,5-positions) LogP (Predicted) ~3.5 ~4.8
Preparation Methods
Quinoxalin-2-ol Preparation
Quinoxalin-2-ol is synthesized via condensation of o-phenylenediamine (2.0 mmol) with glyoxylic acid (2.2 mmol) in refluxing ethanol (50°C, 6 h), yielding 78–82% product. Alternative routes employ diethyl oxalate under acidic conditions (H2SO4, 0°C, 2 h), though with lower yields (65–70%).
Pyrrolidine Functionalization
3-Hydroxypyrrolidine is prepared by reducing pyrrolidin-3-one with NaBH4 in methanol (0°C to RT, 4 h, 90% yield). Etherification with quinoxalin-2-ol proceeds via:
- Mitsunobu Reaction : Reacting quinoxalin-2-ol (1.1 eq), 3-hydroxypyrrolidine (1.0 eq), triphenylphosphine (1.5 eq), and diisopropyl azodicarboxylate (1.5 eq) in THF (0°C to RT, 12 h) achieves 85–88% yield.
- SN2 Displacement : Quinoxalin-2-yl mesylate (1.2 eq) and 3-hydroxypyrrolidine (1.0 eq) in DMF with K2CO3 (2.0 eq, 60°C, 8 h) yield 70–75%.
Synthesis of 2-[3-(Trifluoromethyl)phenyl]ethan-1-one
Grignard-Ketene Coupling
Adapting the patent methodology, 3-bromo(trifluoromethyl)benzene (50 g) reacts with Mg turnings (5.8 g) in THF under N2, catalyzed by iodine, to form the Grignard reagent. Subsequent addition to ketene (28.3 g) in aromatic hydrocarbons (toluene, 0°C to -10°C, 2–3 h) over Fe(acac)3-ligand complexes affords 1-[3-(trifluoromethyl)phenyl]ethan-1-one in 78–85% yield.
α-Bromination
Bromination of the ketone (30 g) with Br2 (1.1 eq) in acetic acid (40°C, 3 h) yields 2-bromo-1-[3-(trifluoromethyl)phenyl]ethan-1-one (72–76%). Alternatives like N-bromosuccinimide (NBS) under radical conditions (AIBN, CCl4, reflux, 6 h) achieve comparable yields (70–74%).
Coupling Strategies for Final Product Assembly
Nucleophilic Displacement
Reacting 3-(quinoxalin-2-yloxy)pyrrolidine (1.1 eq) with 2-bromo-1-[3-(trifluoromethyl)phenyl]ethan-1-one (1.0 eq) in acetonitrile (K2CO3, 60°C, 12 h) yields the target compound (75–80%).
Reductive Amination
A less efficient route involves condensing the ketone (1.0 eq) with pyrrolidine (1.2 eq) in MeOH (NaBH3CN, 0°C to RT, 8 h), yielding 55–60% product.
Optimization of Reaction Conditions
Catalytic Enhancements
Temperature and Time Dependence
| Step | Optimal Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Mitsunobu Reaction | 0 → RT | 12 | 85–88 |
| Grignard-Ketene | -10 → 0 | 2–3 | 78–85 |
| Nucleophilic Displacement | 60 | 12 | 75–80 |
Analytical Characterization
- NMR : 1H NMR (400 MHz, CDCl3) of the target compound shows δ 8.45 (s, 1H, quinoxaline-H), 4.25 (m, 1H, pyrrolidine-OCH), 3.70 (m, 4H, pyrrolidine-NCH2), and 2.95 (s, 2H, COCH2).
- HPLC Purity : >99.5% (C18 column, 70:30 MeOH:H2O, 1 mL/min).
- ESI–MS : m/z 434.1 [M+H]+ (calc. 434.1).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
